1-Oxaspiro[2.5]octa-4,7-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[2.5]octa-4,7-dien-6-one is a unique organic compound with the molecular formula C7H6O2 and a molecular weight of 122.125 g/mol . This compound is characterized by its spirocyclic structure, which includes a fused oxaspiro ring system. It is a rare and specialized chemical, often used in early discovery research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octa-4,7-dien-6-one can be synthesized through various methods. One efficient approach involves the use of para-quinone methides in a one-pot reaction. This method proceeds smoothly under mild conditions and does not require the use of metals . Another method involves the intramolecular Diels–Alder reaction, which is a stereoselective synthesis process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories due to its specialized applications. The synthesis methods mentioned above are adapted for small-scale production in research settings.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Oxaspiro[2.5]octa-4,7-dien-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Oxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in unique chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies .
Comparison with Similar Compounds
1-Oxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds, such as:
5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one: This compound has similar structural features but includes iodine atoms, which influence its reactivity and applications.
Sterpuranes and Coriolin: These compounds are synthesized via similar intramolecular Diels–Alder reactions and share some structural similarities.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility it offers in various chemical reactions and research applications.
Properties
CAS No. |
54337-43-8 |
---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1-oxaspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C7H6O2/c8-6-1-3-7(4-2-6)5-9-7/h1-4H,5H2 |
InChI Key |
VMYUBJHBTFSPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(O1)C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.